molecular formula C25H23FN4O3 B2753964 ethyl 3-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-amido]benzoate CAS No. 1207016-46-3

ethyl 3-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-amido]benzoate

Cat. No.: B2753964
CAS No.: 1207016-46-3
M. Wt: 446.482
InChI Key: XQPZOBIXSOWGBZ-UHFFFAOYSA-N
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Description

ethyl 3-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-amido]benzoate is a complex organic compound with a unique structure that combines a piperidine ring with a phenylpropyl group and a propionylamino benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-amido]benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the acylation of piperidine with 4-(propionylamino)benzoyl chloride, followed by the introduction of the 3-phenylpropyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylpropyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The carbonyl groups in the propionylamino benzoyl moiety can be reduced to alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylpropyl group can yield benzaldehyde or benzoic acid derivatives, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

ethyl 3-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-amido]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 3-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

ethyl 3-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-amido]benzoate can be compared to other similar compounds, such as:

    N-(3-phenylpropyl)-1-[4-(acetylamino)benzoyl]piperidine-3-carboxamide: This compound has an acetyl group instead of a propionyl group, which may affect its reactivity and biological activity.

    N-(3-phenylpropyl)-1-[4-(butyryl-amino)benzoyl]piperidine-3-carboxamide: The butyryl group in this compound can lead to different chemical and biological properties compared to the propionyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 3-[[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O3/c1-2-33-25(32)17-4-3-5-20(12-17)29-24(31)16-8-10-30(11-9-16)23-18(14-27)15-28-22-7-6-19(26)13-21(22)23/h3-7,12-13,15-16H,2,8-11H2,1H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPZOBIXSOWGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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